4-(2-(4-Methoxyphenyl)hydrazono)isochroman-1,3-dione
Übersicht
Beschreibung
1H-2-Benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone] is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is known for its unique structure, which includes a benzopyran ring system and a hydrazone functional group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-(2-(4-Methoxyphenyl)hydrazono)isochroman-1,3-dione typically involves the reaction of 1H-2-benzopyran-1,3,4-trione with 4-methoxyphenylhydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 1H-2-benzopyran-1,3,4-trione and 4-methoxyphenylhydrazine.
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as ethanol or methanol, at an elevated temperature to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated through filtration or crystallization, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1H-2-Benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran ring or the hydrazone moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound’s potential therapeutic effects are explored in drug development, particularly for diseases where oxidative stress and inflammation play a role.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(2-(4-Methoxyphenyl)hydrazono)isochroman-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: The hydrazone group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways: The compound may modulate oxidative stress pathways, reducing the production of reactive oxygen species and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone] can be compared with other similar compounds, such as:
1H-2-Benzopyran-1,3,4-trione 4-[N-phenylhydrazone]: This compound lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
3,4-Dihydro-1H-2-benzopyran-1-one: This compound has a similar benzopyran ring system but lacks the hydrazone functional group, resulting in different chemical properties and applications.
Eigenschaften
IUPAC Name |
1-hydroxy-4-[(4-methoxyphenyl)diazenyl]isochromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-11-8-6-10(7-9-11)17-18-14-12-4-2-3-5-13(12)15(19)22-16(14)20/h2-9,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBHTHDQIDCMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425394 | |
Record name | 1H-2-benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339021-24-8 | |
Record name | 1H-2-benzopyran-1,3,4-trione 4-[N-(4-methoxyphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.